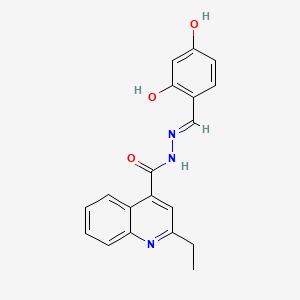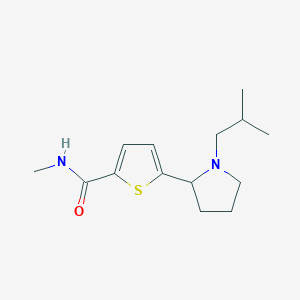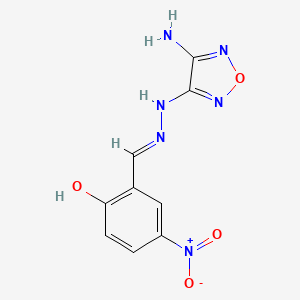
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide
描述
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide, also known as DHBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DHBC is a derivative of quinoline, a heterocyclic compound commonly found in many natural and synthetic compounds. The unique molecular structure of DHBC makes it an interesting candidate for further study in the field of medicinal chemistry.
作用机制
The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to inhibit bacterial cell wall synthesis and disrupt bacterial membrane integrity. In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. In a study on diabetic rats, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to improve glucose metabolism and reduce oxidative stress. In a study on mice with induced liver injury, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce inflammation and improve liver function. In a study on rats with induced hypertension, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to reduce blood pressure and improve endothelial function.
实验室实验的优点和局限性
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide is also relatively easy to synthesize, making it accessible for further study. However, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide also has limitations, including its low bioavailability and limited solubility in aqueous solutions. These limitations may affect the efficacy of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in vivo and require further optimization for clinical applications.
未来方向
There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide. One potential direction is to further investigate the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide in various disease models. Another direction is to optimize the synthesis and formulation of N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide for improved bioavailability and efficacy. Additionally, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide could be studied in combination with other compounds to enhance its therapeutic potential. Overall, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has shown promising results in various fields of research and warrants further investigation for its potential therapeutic applications.
合成方法
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide can be synthesized through a multistep process starting with 2-ethyl-4-quinolinecarbohydrazide. The synthesis involves the reaction of 2-ethyl-4-quinolinecarbohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide.
科学研究应用
N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit antimicrobial, anticancer, and antioxidant activities. In antimicrobial studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide was found to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In anticancer studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide showed selective cytotoxicity towards cancer cells and inhibited tumor growth in animal models. In antioxidant studies, N'-(2,4-dihydroxybenzylidene)-2-ethyl-4-quinolinecarbohydrazide exhibited free radical scavenging activity and protected against oxidative stress-induced damage.
属性
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-ethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-13-9-16(15-5-3-4-6-17(15)21-13)19(25)22-20-11-12-7-8-14(23)10-18(12)24/h3-11,23-24H,2H2,1H3,(H,22,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOPSNAVMYYQNL-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethyl-N'-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-hydroxyphenyl)-N'-1-oxaspiro[4.4]non-3-ylsuccinamide](/img/structure/B5972188.png)
![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)


![2-[(2-allylphenoxy)methyl]-5-chloro-1H-benzimidazole](/img/structure/B5972227.png)
methanone](/img/structure/B5972244.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5972251.png)
![methyl 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5972258.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![2-{4-(2-chlorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5972275.png)
![2-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5972278.png)